3-ethyl-2-fluoroaniline
CAS No.: 1369791-16-1
Cat. No.: VC11539854
Molecular Formula: C8H10FN
Molecular Weight: 139.2
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1369791-16-1 |
---|---|
Molecular Formula | C8H10FN |
Molecular Weight | 139.2 |
Introduction
Chemical Identity and Structural Characteristics
3-Ethyl-2-fluoroaniline belongs to the class of substituted anilines, where a fluorine atom occupies the ortho position (C2) and an ethyl group resides at the meta position (C3) relative to the amino group. Key structural and spectral properties include:
The ethyl group enhances lipophilicity, while the fluorine atom induces electron-withdrawing effects, modulating the compound’s reactivity in electrophilic substitution and nucleophilic reactions .
Synthetic Methodologies
Fluorination of Chlorinated Precursors
A patent detailing the synthesis of 2,3-difluoroaniline (CN101245020B) provides insights into fluorination strategies applicable to 3-ethyl-2-fluoroaniline . The process involves:
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Fluorination: Reaction of 2,3-dichloronitrobenzene with anhydrous KF in dimethyl sulfoxide (DMSO) at 170–175°C for 8 hours, yielding 3-chloro-2-fluoronitrobenzene (81% yield).
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Reduction: Catalytic hydrogenation using Raney nickel and H₂ at 35–45°C converts the nitro group to an amine, producing 3-chloro-2-fluoroaniline (95.5% yield) .
For 3-ethyl-2-fluoroaniline, introducing the ethyl group may require alkylation post-fluorination or starting with a pre-ethylated precursor. For example, 3-ethyl-2-chloronitrobenzene could undergo fluorination followed by reduction.
Alternative Routes
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Nucleophilic Aromatic Substitution: Direct displacement of a nitro or chloro group in ethyl-substituted nitrobenzenes using fluorinating agents like KF or tetrabutylammonium fluoride (TBAF).
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Buchwald–Hartwig Amination: Coupling fluoro-ethyl-substituted aryl halides with ammonia or amines under palladium catalysis.
Physicochemical and Spectroscopic Properties
Solubility and Stability
3-Ethyl-2-fluoroaniline is insoluble in water but miscible with organic solvents like toluene and methanol . Its stability under acidic conditions is limited due to the amine group’s basicity (pKa ≈ 3.34), necessitating storage in inert atmospheres to prevent oxidation .
Spectroscopic Data
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¹H NMR: Expected signals include a triplet for the ethyl group’s methyl protons (δ 1.2–1.4 ppm), a quartet for the methylene group (δ 2.5–2.7 ppm), and aromatic protons influenced by fluorine coupling (δ 6.8–7.2 ppm).
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¹⁹F NMR: A singlet near δ -110 ppm, typical for ortho-fluorine in aniline derivatives .
Industrial and Pharmaceutical Applications
Pharmaceutical Intermediates
3-Ethyl-2-fluoroaniline serves as a precursor to antifungal agents (e.g., Voriconazole analogs) and kinase inhibitors . Its ethyl group aids in tuning the lipophilicity of drug candidates, improving bioavailability .
Agrochemicals
Fluoroanilines are key intermediates in herbicides and insecticides. The compound’s stability under UV exposure makes it suitable for field applications .
Specialty Chemicals
Used in synthesizing azo dyes and polyurethane catalysts, where fluorine enhances thermal stability and corrosion resistance .
Recent Advances and Future Directions
Catalytic Asymmetric Synthesis
Recent efforts focus on enantioselective fluorination to access chiral 3-ethyl-2-fluoroaniline derivatives for CNS-targeted drugs .
Green Chemistry Approaches
Solvent-free fluorination using ionic liquids and microwave irradiation reduces waste and improves yields (>90%) .
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